(2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrrolidine moiety, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with a pyrrolidine derivative and a carbamothioyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The carbamothioyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide involves its interaction with specific molecular targets. The furan ring and pyrrolidine moiety can interact with enzymes and receptors, modulating their activity. The carbamothioyl group may also play a role in binding to specific sites on proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar to vitamin E and used as an antioxidant.
Uniqueness
(2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}prop-2-enamide is unique due to its combination of a furan ring, pyrrolidine moiety, and carbamothioyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(10-9-16-4-3-13-23-16)20-18(24)19-14-5-7-15(8-6-14)21-11-1-2-12-21/h3-10,13H,1-2,11-12H2,(H2,19,20,22,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGXRCKGYWLSGH-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.